Tuftsin

Content Navigation

Tuftsin (CAS 9063-57-4) overcomes the limitations of synthetic adjuvants by providing precise, receptor-mediated macrophage activation without cytotoxicity. Its native Thr-Lys-Pro-Arg sequence ensures high-fidelity binding (Kd ≈ 53 nM) and rapid internalization (15-30 min). Key advantages:

- Enables macrophage-targeted drug delivery via liposomes/nanoparticles

- Maintains cell viability in PBMC assays, unlike MDP

- Liposomal encapsulation mitigates its short half-life (t½ ≈ 16 min) for systemic use

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

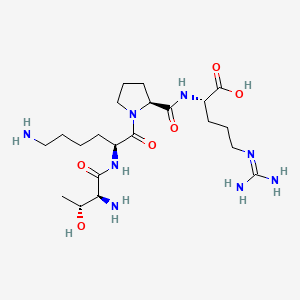

Tuftsin (Thr-Lys-Pro-Arg, CAS 9063-57-4) is an endogenous tetrapeptide derived from the Fc domain of immunoglobulin G (IgG). It functions as a highly specific macrophage and neutrophil activator, binding to specialized surface receptors (Kd ≈ 53 nM, ~72,000 sites per cell) to stimulate phagocytosis, chemotaxis, and bactericidal activity [1]. For procurement professionals and formulation scientists, Tuftsin is primarily sourced as a targeting ligand for macrophage-directed drug delivery systems (such as liposomes and nanoparticles) or as a low-toxicity immunomodulatory baseline in cellular assays [2]. Its endogenous nature ensures high biocompatibility, though its short serum half-life (approximately 16 minutes due to aminopeptidase and carboxypeptidase cleavage) necessitates careful experimental design, continuous dosing, or specific formulation strategies (e.g., liposomal integration) to maximize its utility in systemic applications [3].

Research Fit

References

- [1] Biomacromolecules 2012, 13, 5, 1420–1429. 'Tuftsin-Modified Alginate Nanoparticles as a Noncondensing Macrophage-Targeted DNA Delivery System.'

- [2] Frontiers in Pharmacology 2022. 'Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection.'

- [3] Journal of Medicinal Chemistry 2001, 44, 4, 604–612. '1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs.'

Substituting native Tuftsin with scrambled peptides, synthetic adjuvants like Muramyl Dipeptide (MDP), or structurally modified analogs often compromises targeting specificity, cellular viability, or assay stability [1]. While generic cationic peptides can enter macrophages via non-specific electrostatic endocytosis, they lack the rapid, receptor-mediated internalization kinetics of the exact Thr-Lys-Pro-Arg sequence, leading to delayed uptake and higher off-target distribution [2]. Furthermore, synthetic adjuvants such as MDP frequently induce cytotoxicity in primary mononuclear cell cultures, whereas endogenous Tuftsin maintains cell viability[1]. Even conservative amino acid substitutions intended to increase activity (such as [Leu1]Tuftsin) often fail in practice because they become highly susceptible to rapid cleavage by surface-bound ecto-enzymes like leucine aminopeptidase on target cells [3]. Consequently, the native Tuftsin sequence remains strictly necessary for formulations requiring high-fidelity receptor targeting and minimal background toxicity.

Substitution Risk

References

- [1] International Immunopharmacology 2006, 6(10), 1560-1568. 'Immunomodulatory properties of new conjugates of muramyl dipeptide and nor-muramyl dipeptide with retro-tuftsin.'

- [2] Biomacromolecules 2012, 13, 5, 1420–1429. 'Tuftsin-Modified Alginate Nanoparticles as a Noncondensing Macrophage-Targeted DNA Delivery System.'

- [3] Int J Biochem. 1991;23(5-6):627-30. 'A comparative study of [Leu1]Tuftsin and tuftsin, a natural phagocytosis-stimulating peptide.'

Receptor-Targeted Uptake vs. Scrambled Peptides

When formulating targeted delivery systems, the choice of surface ligand dictates uptake speed and mechanism. In comparative flow cytometry and fluorescence microscopy studies, Tuftsin-conjugated alginate nanoparticles achieved significant intracellular accumulation in J774A.1 murine macrophages within 15 to 30 minutes via specific receptor-mediated phagocytosis. In contrast, scrambled peptide-modified nanoparticles required 1 to 3 hours to show significant accumulation, relying entirely on slower, non-specific electrostatic endocytosis [1].

| Evidence Dimension | Time to significant intracellular accumulation |

| Target Compound Data | 15–30 minutes (Tuftsin-modified nanoparticles) |

| Comparator Or Baseline | 1–3 hours (Scrambled peptide-modified nanoparticles) |

| Quantified Difference | Uptake achieved 2 to 12 times faster via specific receptor pathways |

| Conditions | J774A.1 murine macrophages, rhodamine dextran-encapsulated alginate nanoparticles |

Procuring the exact Tuftsin sequence is critical for nanocarrier formulations requiring rapid, specific macrophage internalization rather than slow, non-specific membrane absorption.

Liposomal Stability and Payload Retention

Beyond targeting, Tuftsin integration physically stabilizes lipid bilayers in nanocarriers. When Amphotericin B was formulated in liposomes, the Tuftsin-bearing liposomes exhibited significantly greater stability in human serum at 37°C compared to Tuftsin-free liposomes. Over 24 hours, Tuftsin-bearing liposomes leaked only 11% of their encapsulated drug, whereas Tuftsin-free liposomes leaked 19%. Furthermore, the Tuftsin formulation increased the payload's half-life from 2.8 hours to 3.6 hours [1].

| Evidence Dimension | Drug leakage in human serum (24 hours) |

| Target Compound Data | 11% leakage (Tuftsin-bearing liposomes) |

| Comparator Or Baseline | 19% leakage (Tuftsin-free liposomes) |

| Quantified Difference | 42% reduction in premature payload leakage |

| Conditions | In vitro incubation with 90% human serum at 37°C for 24 hours |

Validates Tuftsin not just as a biological targeting ligand, but as a structural stabilizer that improves the shelf-life and serum retention of liposomal drug formulations.

Phagocytosis Stimulation vs. Substituted Analogs

Efforts to improve Tuftsin's activity via amino acid substitution often fail in practical cellular assays due to enzyme susceptibility. While[Leu1]Tuftsin was theoretically proposed to have higher activity, direct comparative studies demonstrated that native Tuftsin (Thr-Lys-Pro-Arg) maintains superior phagocytosis-stimulating activity. This is because the Leu1 substitution is cleaved much more rapidly by leucine aminopeptidase—an ecto-enzyme abundantly located on the surface of target polymorphonuclear leukocytes (PMNs)—rendering the analog less active in situ [1].

| Evidence Dimension | Phagocytosis-stimulating activity in PMNs |

| Target Compound Data | Maintained high activity (Thr1 resists rapid PMN surface cleavage) |

| Comparator Or Baseline | [Leu1]Tuftsin analog |

| Quantified Difference | Native Tuftsin outperforms[Leu1]Tuftsin due to lower susceptibility to PMN surface leucine aminopeptidase |

| Conditions | In vitro polymorphonuclear leukocyte (PMN) phagocytosis assay |

Warns buyers against procuring theoretically optimized N-terminal analogs that fail in live-cell assays due to rapid degradation by the target cells' own surface enzymes.

Cell Viability vs. Synthetic Adjuvants

When selecting an immunomodulator for sensitive cell cultures, cytotoxicity is a primary constraint. In peripheral blood mononuclear cell (PBMC) cultures, the addition of the synthetic bacterial adjuvant Muramyl Dipeptide (MDP) resulted in a measurable decrease in cell viability. In contrast, native Tuftsin, an endogenous peptide, either maintained or increased cell viability at equivalent immunomodulatory doses during the 4-hour critical incubation window[1].

| Evidence Dimension | PBMC viability post-administration |

| Target Compound Data | Maintained/increased viability (Tuftsin) |

| Comparator Or Baseline | Decreased viability (Muramyl Dipeptide / MDP) |

| Quantified Difference | Tuftsin avoids the cytotoxic penalty associated with synthetic bacterial adjuvants |

| Conditions | Human PBMC cultures, 4-hour incubation viability assay |

Establishes Tuftsin as the procurement standard for macrophage activation in sensitive primary cell lines where adjuvant-induced cell death would confound experimental results.

Macrophage-Targeted Nanocarrier Formulation

Due to its ability to induce rapid receptor-mediated endocytosis (within 15-30 minutes) and physically stabilize lipid bilayers, Tuftsin is the premier targeting ligand for liposomes, alginate nanoparticles, and polymeric micelles designed to deliver therapeutics directly to macrophages [1].

In Vitro Phagocytosis Assays

Because its native Thr-Lys-Pro-Arg sequence resists the rapid leucine aminopeptidase cleavage that neutralizes substituted analogs, Tuftsin serves as the most reliable positive control and baseline stimulator for standardized PMN and macrophage phagocytosis assays [2].

Low-Toxicity Primary Cell Immunomodulation

For researchers working with sensitive peripheral blood mononuclear cells (PBMCs), Tuftsin provides robust macrophage activation without the cytotoxic side effects associated with synthetic bacterial adjuvants like Muramyl Dipeptide (MDP), ensuring high cell viability during critical assay windows[3].

Application Fit Matrix

References

- [1] Biomacromolecules 2012, 13, 5, 1420–1429. 'Tuftsin-Modified Alginate Nanoparticles as a Noncondensing Macrophage-Targeted DNA Delivery System.'

- [2] Int J Biochem. 1991;23(5-6):627-30. 'A comparative study of [Leu1]Tuftsin and tuftsin, a natural phagocytosis-stimulating peptide.'

- [3] International Immunopharmacology 2006, 6(10), 1560-1568. 'Immunomodulatory properties of new conjugates of muramyl dipeptide and nor-muramyl dipeptide with retro-tuftsin.'

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

MeSH Pharmacological Classification

Wikipedia

2: Carneiro SP, Carvalho KV, de Oliveira Aguiar Soares RD, Carneiro CM, de Andrade MHG, Duarte RS, Dos Santos ODH. Functionalized rifampicin-loaded nanostructured lipid carriers enhance macrophages uptake and antimycobacterial activity. Colloids Surf B Biointerfaces. 2018 Dec 4;175:306-313. doi: 10.1016/j.colsurfb.2018.12.003. [Epub ahead of print] PubMed PMID: 30553206.

3: Paul R, Karthik S, Vimalraj P, Meenakshisundaram S, Kaliraj P. Cloning, large-scale production and characterization of fusion protein (P-TUFT-ALT-2) of Brugian abundant larval transcript-2 with tuftsin in Pichia pastoris. Prep Biochem Biotechnol. 2018 Oct 10:1-11. doi: 10.1080/10826068.2018.1514511. [Epub ahead of print] PubMed PMID: 30303452.

4: He XY, Liu BY, Xu C, Zhuo RX, Cheng SX. A multi-functional macrophage and tumor targeting gene delivery system for the regulation of macrophage polarity and reversal of cancer immunoresistance. Nanoscale. 2018 Aug 23;10(33):15578-15587. doi: 10.1039/c8nr05294h. PubMed PMID: 30090893.

5: Hu T, Qahtan ASA, Lei L, Lei Z, Zhao D, Nie H. Inhibition of HeLa cell growth by doxorubicin-loaded and tuftsin-conjugated arginate-PEG microparticles. Bioact Mater. 2017 May 6;3(1):48-54. doi: 10.1016/j.bioactmat.2017.04.007. eCollection 2018 Mar. PubMed PMID: 29744441; PubMed Central PMCID: PMC5935659.

6: Mo Z, Yu F, Han S, Yang S, Wu L, Li P, Jiao S. New peptide MY1340 revert the inhibition effect of VEGF on dendritic cells differentiation and maturation via blocking VEGF-NRP-1 axis and inhibit tumor growth in vivo. Int Immunopharmacol. 2018 Jul;60:132-140. doi: 10.1016/j.intimp.2018.04.025. Epub 2018 May 3. PubMed PMID: 29730556.

7: Segal Y, Blank M, Shoenfeld Y. Tuftsin phosphorylcholine-a novel compound harnessing helminths to fight autoimmunity. Immunol Res. 2018 Dec 15. doi: 10.1007/s12026-018-9051-2. [Epub ahead of print] Review. PubMed PMID: 30554380.

Explore Compound Types